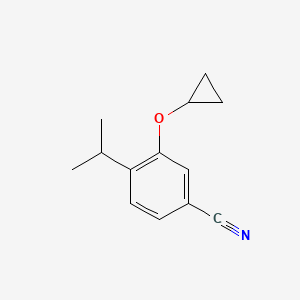
3-Cyclopropoxy-4-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-isopropylbenzonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 3-Cyclopropoxy-4-isopropylbenzonitrile involves several synthetic routes. One common method is the reaction of 4-isopropylbenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-isopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
3-Cyclopropoxy-4-isopropylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
3-Cyclopropoxy-4-isopropylbenzonitrile can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-isopropylbenzonitrile: This compound has a similar structure but with the positions of the cyclopropoxy and isopropyl groups reversed.
4-Isopropylbenzonitrile: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
3-Cyclopropoxybenzonitrile: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)12-6-3-10(8-14)7-13(12)15-11-4-5-11/h3,6-7,9,11H,4-5H2,1-2H3 |
InChI Key |
DWKUYPCPTRFEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-5-(4-Chloro-1H-imidazo[4,5-C]pyridin-1-YL)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14808889.png)
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14808896.png)
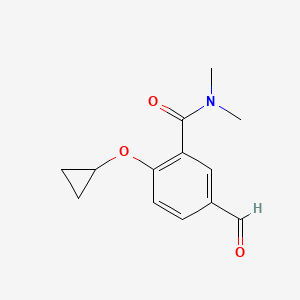
![ethyl (2E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14808914.png)
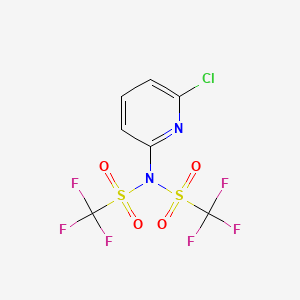
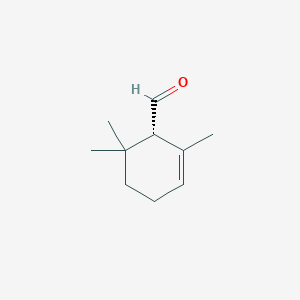
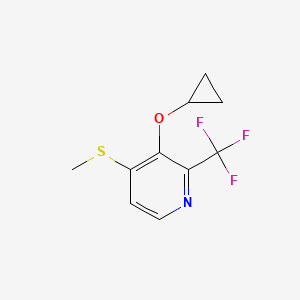
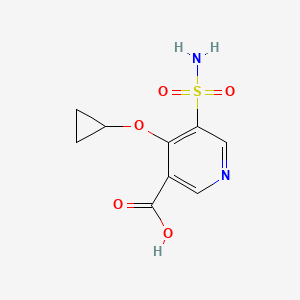
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14808931.png)
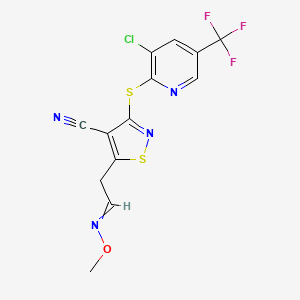
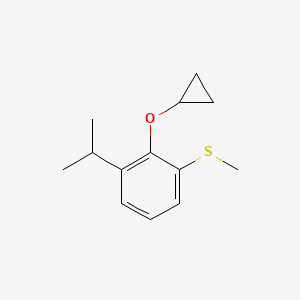
![2-methyl-N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B14808952.png)
![(2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B14808956.png)

